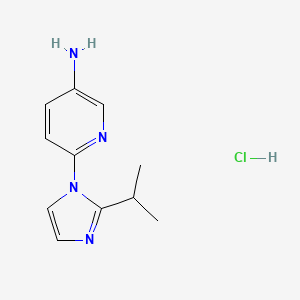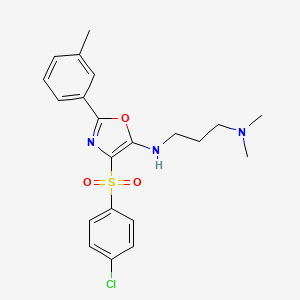![molecular formula C22H18N2O4S B2406011 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide CAS No. 946266-28-0](/img/structure/B2406011.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using various techniques such as gas chromatography/mass spectrometry (GC/MS), liquid chromatography/mass spectrometry (LC/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Thiophene and its derivatives undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . Electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and reactivity of thiophene and quinoline derivatives have been extensively explored. For instance, Aleksandrov et al. (2020) discussed the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to various derivatives through subsequent chemical reactions. This pathway highlights the compound's role in synthesizing polycyclic heterocyclic compounds, which are crucial in medicinal chemistry and material science Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M. (2020). Russian Journal of Organic Chemistry.
Anticancer Applications
Quinoline derivatives have been identified for their potential in overcoming cancer chemoresistance. Mudududdla et al. (2015) synthesized a series of compounds, including thiophene 2-carboxamides, and evaluated them for cytotoxicity against various cancer cell lines, demonstrating significant potential in inhibiting angiogenesis and reversing multi-drug resistance in cancer cells Mudududdla, R., et al. (2015). Organic & Biomolecular Chemistry.
Molecular Docking and Biological Studies
Kalaiyarasi et al. (2019) explored the chemosensing, molecular docking, and antioxidant properties of acylthiourea derivatives, including those derived from thiophene and quinoline. These compounds demonstrated good antioxidant activity and potential anti-inflammatory, antimalarial, and anti-tuberculosis activities through in silico molecular docking studies, indicating their versatility in biological applications Kalaiyarasi, A., et al. (2019). Journal of Molecular Structure.
Optical and Material Properties
Bogza et al. (2018) investigated the synthesis and optical properties of 2-functionally substituted thiophene-quinoline derivatives. These compounds exhibited significant fluorescence quantum yields, indicating their potential application as fluorescent dyes or in optoelectronic devices. The study underscores the importance of such compounds in developing new materials with desirable photophysical properties Bogza, Y. P., et al. (2018). Dyes and Pigments.
Mechanism of Action
Target of Action
Compounds containing thethiophene nucleus have been reported to possess a wide range of therapeutic properties . Similarly, benzo[d][1,3]dioxole-type compounds have been used in the synthesis of various bioactive compounds .
Biochemical Pathways
Compounds containing thethiophene nucleus have been reported to affect various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
The presence of thethiophene nucleus and benzo[d][1,3]dioxole-type structure could potentially influence its pharmacokinetic properties .
Result of Action
Compounds containing thethiophene nucleus have been reported to possess a wide range of therapeutic properties .
Action Environment
The presence of thethiophene nucleus and benzo[d][1,3]dioxole-type structure could potentially influence its stability and efficacy .
Safety and Hazards
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(15-6-8-18-19(11-15)28-13-27-18)23-16-7-5-14-3-1-9-24(17(14)12-16)22(26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRQNCGZOZUCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
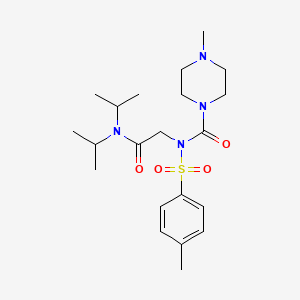


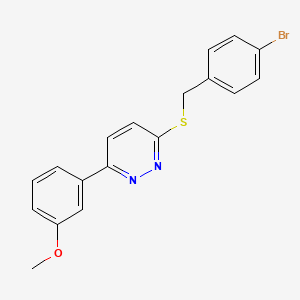
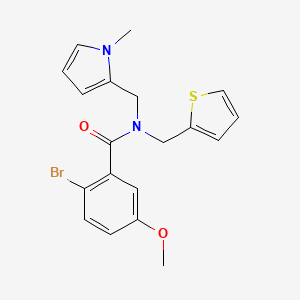
![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
